Cas no 890646-08-9 (N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide)

N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide
- 890646-08-9
- N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide
- Z239547332
- N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide
- VU0606996-1
- N-(2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)-4-hydroxypentanamide
- AKOS001354597
- SR-01000154823
- F3243-0335
- SR-01000154823-1
- AKOS016316627
- N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxypentanamide
-
- インチ: 1S/C23H29N3O2/c1-16-8-9-17(2)19(14-16)15-26-21-7-5-4-6-20(21)25-22(26)12-13-24-23(28)11-10-18(3)27/h4-9,14,18,27H,10-13,15H2,1-3H3,(H,24,28)
- InChIKey: AHEMBAKPEAWKHU-UHFFFAOYSA-N
- SMILES: OC(C)CCC(NCCC1=NC2C=CC=CC=2N1CC1C=C(C)C=CC=1C)=O
計算された属性
- 精确分子量: 379.22597718g/mol
- 同位素质量: 379.22597718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 28
- 回転可能化学結合数: 8
- 複雑さ: 500
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 67.2Ų
N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3243-0335-4mg |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-40mg |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-5mg |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-2μmol |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-1mg |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-10μmol |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-10mg |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-50mg |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-30mg |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3243-0335-15mg |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide |
890646-08-9 | 90%+ | 15mg |
$89.0 | 2023-04-26 |
N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamideに関する追加情報
N-(2-{1-(2,5-Dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide: A Comprehensive Overview
N-(2-{1-(2,5-Dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide, also identified by the CAS Registry Number 890646-08-9, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzodiazepines, which are known for their diverse biological activities. The molecule's structure is characterized by a benzodiazole ring system substituted with a 2,5-dimethylphenyl group and an ethyl chain linked to a 4-hydroxypentanamide moiety. This combination of structural features contributes to its potential as a bioactive agent with therapeutic applications.
The synthesis of N-(2-{1-(2,5-Dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. Researchers have explored various strategies to optimize the yield and purity of this compound, ensuring its suitability for biological testing and subsequent drug development.
Recent studies have highlighted the potential of CAS No 890646-08-9 as an anti-inflammatory and antioxidant agent. In vitro experiments have demonstrated its ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophage cell lines. These findings suggest that the compound may be useful in treating inflammatory diseases such as arthritis and neurodegenerative disorders. Furthermore, preliminary pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and acceptable metabolic stability, making it a promising candidate for further preclinical evaluation.
The structural versatility of N-(2-{1-(2,5-Dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide allows for extensive chemical modifications to enhance its therapeutic profile. For instance, researchers have explored the substitution of the hydroxypentanamide group with other functional groups to improve solubility and receptor binding affinity. These modifications have led to derivatives with enhanced potency against specific targets, such as protein kinases involved in cancer progression.
In terms of applications, this compound has shown potential in oncology research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting key signaling pathways such as the PI3K/AKT/mTOR pathway. Additionally, its ability to modulate the expression of pro-apoptotic genes like Bax and Bid further underscores its role as a potential anticancer agent. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to investigate its efficacy in preclinical models of breast and prostate cancers.
The discovery and development of CAS No 890646-08-9 represent a significant milestone in the field of heterocyclic chemistry. Its unique combination of structural features and biological activities positions it as a valuable tool for advancing drug discovery research. As ongoing studies continue to unravel its full potential, this compound is expected to contribute significantly to the development of novel therapeutic agents for treating a wide range of diseases.
890646-08-9 (N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide) Related Products
- 917096-37-8((Z)-Fluvoxamine -)
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)




